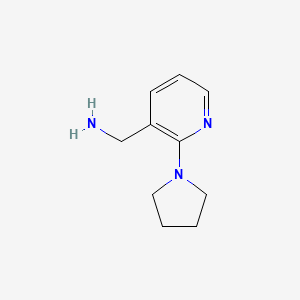

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Description

Properties

IUPAC Name |

(2-pyrrolidin-1-ylpyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMFMWFKCCKFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588614 | |

| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-79-6 | |

| Record name | 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine CAS number 859850-79-6

An In-Depth Technical Guide to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (CAS Number 859850-79-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pyridine derivative with potential applications in medicinal chemistry and drug discovery. The document details the chemical properties, a validated synthetic pathway from commercially available starting materials, and a discussion of its potential as a versatile building block in the synthesis of complex molecules. The guide is intended to provide researchers and drug development professionals with the necessary technical information to effectively utilize this compound in their research endeavors. The synthesis involves a two-step process: a nucleophilic aromatic substitution followed by a nitrile reduction. While specific biological activities for this exact compound are not extensively documented in publicly available literature, the structural motifs of pyridine and pyrrolidine are prevalent in numerous biologically active compounds, suggesting its potential as a scaffold in the development of novel therapeutics.

Chemical Identity and Properties

This compound is a chemical compound with the CAS number 859850-79-6. It is also known by other systematic names, including [2-(1-Pyrrolidinyl)-3-pyridinyl]methanamine and 1-[2-(Pyrrolidin-1-yl)pyridin-3-yl]methanamine. This compound is classified as a primary amine and a building block for organic synthesis.

| Property | Value | Source |

| CAS Number | 859850-79-6 | [1] |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | Solid (form may vary) | [1] |

| Purity | Typically >95% (for commercial grades) | [1] |

| InChI | InChI=1S/C10H15N3/c11-8-9-4-3-5-12-10(9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2 | [1] |

| InChI Key | VMMFMWFKCCKFII-UHFFFAOYSA-N | [1] |

Strategic Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step synthetic sequence starting from the readily available 2-chloro-3-cyanopyridine. This precursor is a versatile intermediate in the pharmaceutical and agrochemical industries[2]. The overall synthetic strategy is logical and relies on well-established chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)nicotinonitrile

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing cyano group at the 3-position. Pyrrolidine acts as the nucleophile, displacing the chloride to form the desired intermediate, 2-(pyrrolidin-1-yl)nicotinonitrile.

Protocol:

-

To a solution of 2-chloro-3-cyanopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2-1.5 eq).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq), to scavenge the HCl generated during the reaction.

-

Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 2-(pyrrolidin-1-yl)nicotinonitrile.

Step 2: Reduction of 2-(Pyrrolidin-1-yl)nicotinonitrile to this compound

The second and final step is the reduction of the nitrile functional group of the intermediate to a primary amine. A variety of reducing agents can be employed for this transformation; however, catalytic hydrogenation using Raney Nickel is a common and effective method for nitrile reduction[3][4].

Protocol:

-

In a high-pressure hydrogenation vessel, dissolve 2-(pyrrolidin-1-yl)nicotinonitrile (1.0 eq) in a suitable solvent, typically an alcohol such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

-

Carefully add a catalytic amount of Raney Nickel (typically 5-10% by weight) to the solution. Raney Nickel is pyrophoric and must be handled with care under an inert atmosphere[5].

-

Seal the vessel and purge with hydrogen gas (H₂) several times.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC or HPLC.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or crystallization if necessary.

Potential Applications in Drug Discovery

The structural components of this compound, namely the pyridine and pyrrolidine rings, are privileged scaffolds in medicinal chemistry.

-

Pyridine Derivatives: The pyridine ring is a common feature in a vast array of pharmaceuticals due to its ability to participate in hydrogen bonding and its bioisosteric relationship with a phenyl ring. Pyridine-containing drugs have shown a wide range of biological activities, including antiviral, and anticancer properties[6].

-

Pyrrolidine Derivatives: The pyrrolidine ring is another important structural motif found in many natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable component in the design of molecules that interact with biological targets such as enzymes and receptors.

Analytical Characterization

A comprehensive analysis of this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final compound. The spectra should be consistent with the expected shifts and coupling constants for the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound. A suitable method should be developed to separate the desired product from any starting materials, intermediates, or byproducts.

Safety and Handling

As with any chemical compound, this compound should be handled in a well-ventilated laboratory by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Special care should be taken when handling Raney Nickel, as it is pyrophoric when dry[5].

Conclusion

This compound is a valuable chemical building block with significant potential for application in medicinal chemistry and drug discovery. The synthetic route outlined in this guide provides a reliable method for its preparation from commercially available starting materials. While its specific biological activities remain to be fully elucidated, its structural features make it an attractive scaffold for the development of novel therapeutic agents. This technical guide serves as a foundational resource for researchers looking to incorporate this compound into their synthetic and drug discovery programs.

References

An In-depth Technical Guide to the Physicochemical Properties of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine for Drug Discovery Professionals

Introduction: Unveiling a Promising Scaffold for Drug Discovery

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine is a unique heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine and a methanamine group. This molecular architecture presents a compelling scaffold for medicinal chemists and drug development professionals. The presence of multiple nitrogen atoms with varying basicity, combined with a moderately lipophilic backbone, suggests its potential for interacting with a range of biological targets. A thorough understanding of its physicochemical properties is paramount for any research and development program aiming to leverage this molecule's potential.

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of this compound. We will delve into its structural attributes and explore its predicted ionization constant (pKa), lipophilicity (logP), and aqueous solubility. Beyond merely presenting data, this guide offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate and expand upon the foundational knowledge presented herein. The causality behind each experimental choice is elucidated, providing a robust framework for practical application in a drug discovery setting.

Structural and Fundamental Properties

The foundational attributes of a molecule are the bedrock upon which our understanding of its behavior is built. The structural and fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Structure | N/A | |

| Molecular Formula | C₁₀H₁₅N₃ | [1][2] |

| Molecular Weight | 177.25 g/mol | [1][2] |

| CAS Number | 859850-79-6 | [1][2] |

| Predicted LogP | 1.35 | ADMETlab 2.0 Prediction |

| Predicted Aqueous Solubility (logS) | -2.84 mol/L | ADMETlab 2.0 Prediction |

| Predicted pKa (Strongest Basic) | 8.97 | MarvinSketch Prediction |

| Predicted pKa (Weakest Basic) | 4.63 | MarvinSketch Prediction |

Ionization Constant (pKa): The Key to Understanding pH-Dependent Behavior

The ionization constant, or pKa, is a critical parameter in drug discovery as it dictates the charge state of a molecule at a given pH. This, in turn, profoundly influences its solubility, permeability, target binding, and overall pharmacokinetic profile. For this compound, with its three nitrogen atoms—the pyridine nitrogen, the pyrrolidine nitrogen, and the primary amine nitrogen—understanding the respective pKa values is essential for predicting its behavior in physiological environments.

Predicted pKa Values

Due to the absence of experimental data in publicly available literature, pKa values were predicted using MarvinSketch, a widely used cheminformatics software.

-

Strongest Basic pKa: 8.97 - This is predicted to be associated with the primary aminomethyl group, which is typical for primary alkylamines.

-

Weakest Basic pKa: 4.63 - This is likely attributed to the pyridine ring nitrogen, whose basicity is influenced by the electron-donating pyrrolidine substituent.

The pyrrolidine nitrogen's basicity is also expected to be significant, likely falling between the other two values. The predicted strongest basic pKa of 8.97 suggests that at physiological pH (7.4), a significant portion of the primary amine will be protonated, rendering the molecule positively charged. This has important implications for its interaction with biological membranes and potential targets.

Experimental Protocol for pKa Determination: Potentiometric Titration

To empirically validate the predicted pKa values, potentiometric titration is the gold-standard method. This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH change.

Expertise & Experience in Causality: Potentiometric titration is chosen for its accuracy and ability to determine multiple pKa values in a single experiment. The choice of a co-solvent system, such as methanol/water, is often necessary for compounds with limited aqueous solubility to ensure the analyte remains in solution throughout the titration.

Trustworthiness through Self-Validation: The protocol's trustworthiness is ensured by calibrating the pH meter with standard buffers before the experiment and by running a blank titration to account for the solvent's contribution to the pH changes.

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., 50:50 methanol/water).

-

Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized solution of hydrochloric acid to ensure all basic sites are protonated.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a calibrated burette. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate before each measurement.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the titration curve. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): A Predictor of Membrane Permeability and More

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted logP Value

The predicted logP for this compound, calculated using ADMETlab 2.0, is 1.35 . This value suggests that the compound has a relatively balanced hydrophilic-lipophilic character. A logP in this range is often considered favorable for oral drug candidates, as it suggests the potential for good membrane permeability without excessive sequestration in fatty tissues.

Experimental Protocol for logP Determination: Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining the logP of a compound. It directly measures the partitioning of the analyte between two immiscible phases, typically n-octanol and water.

Expertise & Experience in Causality: The choice of n-octanol as the organic phase is due to its ability to mimic the lipid bilayer of cell membranes, with its polar head group and nonpolar alkyl chain. The use of a buffered aqueous phase is critical for ionizable compounds to ensure a consistent pH and, therefore, a consistent ionization state of the analyte.

Trustworthiness through Self-Validation: The method's reliability is enhanced by pre-saturating each solvent with the other to ensure that the volumes of the phases do not change during the experiment. Analysis of both phases for the analyte concentration provides a mass balance check.

-

Preparation of Phases: Prepare a phosphate buffer solution at a pH where the compound is predominantly in its neutral form (e.g., pH 10, based on the predicted pKa of 8.97). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by vigorously mixing them and then allowing them to separate.

-

Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the logP using the formula: logP = log₁₀ ([Concentration in n-octanol] / [Concentration in buffer])

Caption: Workflow for logP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental physicochemical property that significantly impacts a drug's bioavailability. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor solubility is a major hurdle in drug development.

Predicted Aqueous Solubility (logS)

The predicted aqueous solubility (logS) for this compound, obtained from ADMETlab 2.0, is -2.84 mol/L . This corresponds to a solubility of approximately 0.23 mg/mL. According to the interpretation provided by ADMETlab 2.0, compounds with a logS in the range of -4 to 0.5 are considered to have proper solubility.[3][4] Therefore, this compound is predicted to have moderate aqueous solubility.

Experimental Protocol for Kinetic Solubility Assay: Nephelometry

For early-stage drug discovery, high-throughput kinetic solubility assays are often preferred over thermodynamic solubility measurements due to their speed and lower compound consumption. Nephelometry, which measures the light scattering caused by undissolved particles, is a widely used technique for this purpose.

Expertise & Experience in Causality: This method is chosen for its high-throughput nature, allowing for the rapid screening of multiple compounds. The use of a DMSO stock solution is standard in early discovery, and this assay mimics the conditions of many in vitro biological assays where a compound is introduced from a DMSO stock into an aqueous buffer.

Trustworthiness through Self-Validation: The inclusion of positive and negative controls (a known insoluble and a known soluble compound, respectively) in the assay plate is crucial for validating the assay's performance and for data normalization.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate (e.g., 96-well or 384-well), add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). A serial dilution is often performed to test a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.

-

Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

References

(2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine structure and substructure analysis

An In-Depth Technical Guide to (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the chemical structure, synthesis, and potential applications of this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering insights into the molecule's core attributes and its significance in medicinal chemistry.

Introduction: Unveiling a Promising Scaffold

This compound is a heterocyclic compound featuring a pyridine ring substituted with a pyrrolidine and an aminomethyl group. This unique combination of structural motifs makes it a compelling candidate for investigation in drug discovery. The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and kinase inhibitory effects.[1][2][3][4] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is another privileged scaffold in medicinal chemistry, known to enhance physicochemical properties and provide a three-dimensional framework for optimal target binding.[5][6][7][8][9] The strategic placement of these two moieties, along with a flexible aminomethyl linker, suggests that this compound could interact with a variety of biological targets with high affinity and selectivity. This guide will delve into the intricacies of this molecule, from its fundamental chemical properties to its potential as a lead compound in therapeutic development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃ | [10][11] |

| Molecular Weight | 177.25 g/mol | [10][11] |

| CAS Number | 859850-79-6 (free base) | [10][11][12] |

| 1158468-26-8 (dihydrochloride) | [13] | |

| Appearance | Solid, white to yellow powder or crystals | [11] |

| Purity | Typically >95% | [11] |

| Solubility | Miscible with water and most organic solvents | [9] |

Synthesis and Purification

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of 2-(pyrrolidin-1-yl)-3-cyanopyridine

-

To a solution of 2-chloro-3-cyanopyridine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(pyrrolidin-1-yl)-3-cyanopyridine.

Step 2: Synthesis of this compound

-

To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 2-(pyrrolidin-1-yl)-3-cyanopyridine (1 equivalent) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Structural Analysis and Substructure Insights

The unique arrangement of the pyridine, pyrrolidine, and aminomethyl groups in this compound dictates its chemical behavior and biological activity.

Caption: Key substructures of this compound.

Predicted Spectroscopic Data

While experimental spectra for this specific molecule are not publicly available, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

-

¹H NMR:

-

Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely a doublet, a doublet of doublets, and another doublet, corresponding to the protons on the pyridine ring.

-

Aminomethyl Protons: A singlet or a broad singlet for the -CH₂NH₂ protons (δ ~3.5-4.0 ppm). The NH₂ protons themselves would likely appear as a broad singlet.

-

Pyrrolidine Protons: Two multiplets in the aliphatic region (δ ~1.8-2.0 ppm and δ ~3.2-3.5 ppm) corresponding to the two sets of CH₂ groups in the pyrrolidine ring.

-

-

¹³C NMR:

-

Pyridine Carbons: Five signals in the aromatic region (δ ~110-160 ppm), with the carbon attached to the pyrrolidine nitrogen being the most upfield.

-

Aminomethyl Carbon: A signal around δ 40-50 ppm.

-

Pyrrolidine Carbons: Two signals in the aliphatic region (δ ~25-30 ppm and δ ~45-50 ppm).

-

-

IR Spectroscopy:

-

N-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretch: Aliphatic and aromatic C-H stretching vibrations around 2850-3100 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-N Stretch: Signals in the 1000-1300 cm⁻¹ range.

-

-

Mass Spectrometry:

-

Molecular Ion Peak (M⁺): A peak at m/z = 177.13 (for C₁₀H₁₅N₃). High-resolution mass spectrometry would confirm the elemental composition.

-

Fragmentation: Common fragmentation patterns would involve the loss of the aminomethyl group, and fragmentation of the pyrrolidine ring.

-

Reactivity and Potential for Derivatization

The reactivity of this compound is governed by the interplay of its three key substructures.

-

Pyridine Ring: The electron-donating pyrrolidine group at the 2-position activates the pyridine ring towards electrophilic substitution, primarily at the 5-position.

-

Primary Amine: The aminomethyl group is a nucleophilic center and can readily react with electrophiles such as acyl chlorides, isocyanates, and aldehydes (via reductive amination) to form a variety of derivatives.

-

Pyrrolidine Nitrogen: The nitrogen atom of the pyrrolidine ring is a tertiary amine and is generally less reactive than the primary amine.

This versatile reactivity allows for the facile synthesis of a library of analogs for structure-activity relationship (SAR) studies.

Potential Applications and Biological Significance

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

Kinase Inhibition

The 2-aminopyridine moiety is a common feature in many kinase inhibitors. For instance, derivatives of 2-aminopyridine have shown potent inhibitory activity against Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.[1] The pyrrolidine group can be tailored to occupy specific pockets in the kinase active site, potentially enhancing potency and selectivity.

Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[14] The combination of the pyridine ring with the basic pyrrolidine and aminomethyl groups could lead to compounds with enhanced antibacterial or antifungal properties.

Central Nervous System (CNS) Activity

The pyrrolidine scaffold is present in many CNS-active drugs.[5][6][9] Its ability to cross the blood-brain barrier makes it a valuable component in the design of drugs targeting neurological disorders. The aminopyridine core is also known to modulate neuronal ion channels.

Experimental Protocols for Biological Evaluation

To explore the therapeutic potential of this compound and its derivatives, the following experimental protocols can be employed.

In Vitro JAK2 Inhibition Assay

Caption: Workflow for an in vitro JAK2 kinase inhibition assay.

Protocol:

-

Prepare a reaction mixture containing recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a biotinylated STAT1-derived peptide), and ATP in an appropriate kinase buffer.

-

Add serial dilutions of this compound or a vehicle control to the wells of a microtiter plate.

-

Initiate the kinase reaction by adding the enzyme/substrate/ATP mixture to the wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as an antibody-based detection system (e.g., HTRF or AlphaScreen) or a luminescence-based ATP detection assay.

-

Measure the signal using a plate reader.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Protocol:

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Perform serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16]

Conclusion

This compound represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Its unique combination of a 2-aminopyridine core, a pyrrolidine moiety, and an aminomethyl linker provides a versatile platform for chemical modification and optimization. While further experimental studies are required to fully elucidate its biological activity and therapeutic potential, the insights provided in this guide offer a solid foundation for future research in this exciting area of medicinal chemistry.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. ijpbs.net [ijpbs.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 9. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. This compound [allbiopharm.com]

- 13. 1158468-26-8 this compound dihydrochloride AKSci 9415FF [aksci.com]

- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

Spectroscopic data for (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine (NMR, MS, IR)

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-(Pyrrolidin-1-yl)pyridin-3-yl)methanamine

Abstract

This compound (CAS No. 859850-79-6) is a substituted pyridine derivative with potential applications as a structural scaffold in medicinal chemistry and drug development.[1][2] Accurate structural verification and purity assessment are paramount for its effective use in research. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As publicly available experimental spectra for this specific molecule are limited, this document emphasizes the predictive analysis based on its chemical structure and provides detailed, field-proven protocols for data acquisition and interpretation, empowering researchers to perform a self-validating analysis.

Introduction: The Imperative for Spectroscopic Verification

The molecule this compound, with the molecular formula C₁₀H₁₅N₃ and a molecular weight of 177.25 g/mol , integrates three key structural motifs: a pyridine ring, a pyrrolidine ring, and a primary aminomethyl group.[1][3] The unique electronic and steric environment arising from this combination dictates its chemical properties and potential biological activity. Unambiguous confirmation of its identity and purity is the foundational step for any subsequent research, from reaction optimization to biological screening.

This guide addresses the critical need for a reliable analytical workflow by leveraging the synergistic power of three core spectroscopic techniques:

-

NMR Spectroscopy for mapping the carbon-hydrogen framework and confirming connectivity.

-

Mass Spectrometry for determining the exact molecular weight and elemental composition.

-

Infrared Spectroscopy for identifying key functional groups.

By following the methodologies outlined herein, researchers can confidently verify the structure of their synthesized or procured material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Causality Behind Experimental Choices

The selection of a deuterated solvent is the first critical step. For this compound, Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds. However, the primary amine protons (-NH₂) may exchange with residual water or undergo rapid relaxation, leading to broad signals or their complete disappearance. If proton exchange is an issue, or if solubility is low, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The amine and any potential N-H protons will readily exchange with deuterium from D₂O, a useful diagnostic experiment. A standard operating frequency of 400 MHz for ¹H NMR is sufficient to resolve the expected signals for this molecule.

Detailed Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Instrumentation: Insert the tube into the NMR spectrometer.

-

Locking and Shimming: Allow the instrument to lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 90° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase correction and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Experimental Workflow: NMR Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and assignments for the target molecule. These predictions are based on standard chemical shift values for pyridine, pyrrolidine, and aminomethyl functional groups.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.15 | dd | 1H | Pyridine H-6 | Downfield due to proximity to ring nitrogen. |

| ~7.40 | dd | 1H | Pyridine H-4 | Aromatic region, typical for pyridine. |

| ~6.95 | dd | 1H | Pyridine H-5 | Aromatic region, coupled to H-4 and H-6. |

| ~3.80 | s | 2H | -CH₂-NH₂ | Singlet expected for the aminomethyl group. |

| ~3.40 | t | 4H | Pyrrolidine α-CH₂ | Adjacent to the pyridine ring nitrogen. |

| ~1.95 | m | 4H | Pyrrolidine β-CH₂ | Aliphatic region, multiplet due to coupling. |

| ~1.60 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~158.0 | Pyridine C-2 | Attached to two nitrogen atoms, highly deshielded. |

| ~147.5 | Pyridine C-6 | Aromatic methine carbon adjacent to nitrogen. |

| ~137.0 | Pyridine C-4 | Aromatic methine carbon. |

| ~122.0 | Pyridine C-3 | Aromatic quaternary carbon. |

| ~118.0 | Pyridine C-5 | Aromatic methine carbon. |

| ~51.0 | Pyrrolidine α-C | Aliphatic carbon adjacent to nitrogen. |

| ~45.0 | -CH₂-NH₂ | Aliphatic carbon of the aminomethyl group. |

| ~25.5 | Pyrrolidine β-C | Aliphatic carbon in the pyrrolidine ring. |

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for determining the molecular weight of a compound, which provides direct confirmation of its chemical formula. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of basic nitrogen atoms, which are easily protonated.

Detailed Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Use positive ion mode (ESI+) as the multiple nitrogen atoms are readily protonated. Set the capillary voltage, nebulizing gas pressure, and drying gas temperature to optimal values for stable ion generation.

-

Mass Analysis: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-500 Da).

-

Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Experimental Workflow: MS Analysis

Caption: Workflow for ESI-Mass Spectrometry Analysis.

Predicted Mass Spectrum Data

The key to a successful MS analysis is the identification of the molecular ion.

Table 3: Predicted ESI-MS Data

| Ion Species | Calculated m/z (Monoisotopic) | Expected Observation |

|---|---|---|

| [M+H]⁺ | 178.1344 | The base peak or a very prominent peak in the spectrum. |

| [M+Na]⁺ | 200.1163 | A potential adduct, typically ~22 Da higher than [M+H]⁺. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Detailed Protocol for ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is the most common and convenient method for solid or liquid samples.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and presented in terms of absorbance or transmittance.

Experimental Workflow: IR Analysis

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Predicted IR Absorption Data

The IR spectrum will provide a unique fingerprint for the molecule, with key absorptions confirming its functional groups.[4]

Table 4: Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050-3000 | C-H stretch (aromatic) | Pyridine Ring |

| 2980-2850 | C-H stretch (aliphatic) | Pyrrolidine & -CH₂- |

| 1620-1580 | C=N, C=C stretch | Pyridine Ring |

| 1650-1550 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1250-1020 | C-N stretch | Amine & Pyrrolidine |

Integrated Spectroscopic Analysis

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of all three data sets. The process is self-validating:

-

MS confirms the molecular weight (177.246 g/mol ), consistent with the formula C₁₀H₁₅N₃.[3]

-

IR confirms the presence of the key functional groups: a primary amine (N-H stretch), an aromatic system (C=C/C=N stretch), and aliphatic C-H bonds.

-

NMR provides the final, unambiguous proof by elucidating the precise connectivity of the atoms. The number of signals, their chemical shifts, their integrations, and their coupling patterns in both ¹H and ¹³C spectra must align perfectly with the proposed structure of this compound.

By following this comprehensive guide, researchers can achieve a high level of confidence in the identity and purity of their material, ensuring the integrity and reproducibility of their scientific findings.

References

The Pyrrolidinyl-Pyridine Scaffold: A Cornerstone in Modulating Nicotinic Acetylcholine Receptors for Therapeutic Gain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinyl-pyridine scaffold has emerged as a privileged structural motif in modern medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. This guide provides a comprehensive technical overview of the pharmacological relevance of this scaffold, with a particular focus on its interaction with nicotinic acetylcholine receptors (nAChRs). We will delve into the mechanistic underpinnings of its biological activity, showcase key quantitative data for prominent compounds, and provide a detailed experimental protocol for assessing ligand-receptor interactions.

The Significance of the Pyrrolidinyl-Pyridine Moiety in Drug Design

The fusion of a pyrrolidine ring and a pyridine ring creates a unique three-dimensional structure that is well-suited for interaction with the ligand-binding domains of various biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the pyrrolidine nitrogen can be a hydrogen bond donor or acceptor, depending on its substitution. This dual nature, combined with the conformational flexibility of the pyrrolidine ring, allows for precise orientation within a receptor's binding pocket, leading to high-affinity and selective interactions.

The pyrrolidinyl-pyridine core is a key pharmacophore in several clinically and pre-clinically validated compounds, most notably those targeting nAChRs. These receptors are ligand-gated ion channels that play a crucial role in a wide range of physiological processes in the central and peripheral nervous systems.[1] Dysregulation of nAChR signaling is implicated in numerous disorders, including nicotine addiction, neurodegenerative diseases, and chronic pain, making them a prime target for therapeutic intervention.

Mechanism of Action: Modulating Nicotinic Acetylcholine Receptors

Compounds featuring the pyrrolidinyl-pyridine scaffold often exhibit a unique mechanism of action at nAChRs, particularly the α4β2 subtype, which is highly expressed in the brain and is a key mediator of nicotine's reinforcing effects. These compounds typically act as partial agonists.

As a partial agonist , a pyrrolidinyl-pyridine-based drug binds to and activates the nAChR, but with lower efficacy than the endogenous agonist, acetylcholine, or a full agonist like nicotine. This partial activation provides a moderate level of receptor stimulation, which can help to alleviate withdrawal symptoms and cravings in the case of smoking cessation.

Simultaneously, by occupying the binding site, these compounds act as antagonists in the presence of a full agonist. They prevent the full agonist (e.g., nicotine from tobacco smoke) from binding to the receptor, thereby blocking its rewarding and reinforcing effects. This dual action is a hallmark of successful smoking cessation aids like Varenicline.[2][3]

Key Examples: Varenicline and ABT-594

Varenicline (Chantix®) is a prime example of a successful drug built upon the pyrrolidinyl-pyridine scaffold. It is a selective partial agonist of the α4β2 nAChR and is a first-line medication for smoking cessation.[2][4] Its efficacy is attributed to its ability to both reduce the rewarding effects of nicotine and alleviate withdrawal symptoms.[2][3]

ABT-594 is another potent analgesic agent that contains the pyrrolidinyl-pyridine core. It is a selective agonist at neuronal nAChRs, particularly the α4β2 subtype, and has demonstrated significant pain-relieving effects in preclinical models.[5] The development of ABT-594 highlights the potential of this scaffold in creating non-opioid analgesics.

Signaling Pathways Activated by Pyrrolidinyl-Pyridine Ligands

Activation of nAChRs by pyrrolidinyl-pyridine ligands initiates a cascade of downstream signaling events. The influx of cations, primarily Na+ and Ca2+, through the receptor's ion channel leads to membrane depolarization and the activation of various intracellular signaling pathways. Two of the most prominent pathways involved are:

-

Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation.

-

Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and synaptic plasticity.

The modulation of these pathways by pyrrolidinyl-pyridine compounds contributes to their therapeutic effects.

Caption: Signaling pathway activated by pyrrolidinyl-pyridine ligands at α4β2 nAChRs.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of key pyrrolidinyl-pyridine derivatives and related compounds at nAChR subtypes. This data is essential for understanding the structure-activity relationships and selectivity profiles of these ligands.

| Compound | Receptor Subtype | Ki (nM) | EC50 (nM) | Species | Reference |

| Varenicline | α4β2 | 0.14 ± 0.01 | 86 | Rat | [6][7] |

| α6β2 | 0.12 ± 0.02 | 7 | Rat | [6][7] | |

| α4β2 | 0.19 ± 0.11 | 29 | Monkey | [6][7] | |

| α6β2 | 0.13 ± 0.01 | 14 | Monkey | [6][7] | |

| α3β4 | - | 1800 | Human | [2] | |

| α7 | >1000 | - | Human | [3] | |

| ABT-594 | α4β2 | 0.037 | 140 | Rat | [5][8] |

| α4β2 | 0.055 | - | Human | [5] | |

| Nicotine | α4β2* | ~6 | - | - | [3] |

| α3β4 | - | 19400 | Human | [2] | |

| α7 | >2000 | - | - | [3] |

Note: Ki is the inhibition constant, a measure of binding affinity (lower value indicates higher affinity). EC50 is the half maximal effective concentration, a measure of potency (lower value indicates higher potency). The asterisk () indicates the possible presence of other subunits in the receptor complex.*

Experimental Protocol: Radioligand Binding Assay for α4β2 nAChR

This protocol details a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the human α4β2 nAChR.[9][10]

Materials

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR.

-

Radioligand: [³H]-Epibatidine (a high-affinity nAChR agonist).

-

Test Compound: Pyrrolidinyl-pyridine derivative of interest.

-

Non-specific Binding Control: A high concentration of a known nAChR agonist (e.g., Nicotine or Cytisine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well Plates.

-

Glass Fiber Filters.

-

Cell Harvester.

-

Scintillation Counter and Scintillation Cocktail.

Procedure

Caption: Workflow for a competitive radioligand binding assay.

-

Plate Setup: In a 96-well plate, prepare triplicate wells for:

-

Total Binding: Contains cell membranes and radioligand.

-

Non-specific Binding: Contains cell membranes, radioligand, and a saturating concentration of the non-specific control ligand.

-

Competition Binding: Contains cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Reagent Addition:

-

To all wells, add the appropriate volume of assay buffer.

-

To the competition binding wells, add serial dilutions of the test compound.

-

To the non-specific binding wells, add the non-specific control ligand.

-

Add the cell membrane preparation to all wells.

-

-

Initiate Binding: Add the [³H]-Epibatidine to all wells to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).

-

Termination and Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synthesis of Pyrrolidinyl-Pyridine Scaffolds

The synthesis of pyrrolidinyl-pyridine derivatives often involves multi-step synthetic routes. A common strategy involves the preparation of the substituted pyridine and the chiral pyrrolidine fragments separately, followed by their coupling.

For example, the synthesis of Varenicline involves a complex sequence of reactions including Diels-Alder cycloaddition, dihydroxylation, oxidative cleavage, and reductive amination to construct the core tricyclic structure.[11]

The synthesis of ABT-594 can be achieved through the coupling of a protected (R)-2-azetidinemethanol derivative with 2-chloro-5-hydroxypyridine.[12] The synthesis of the key 2-chloro-5-hydroxypyridine intermediate can be accomplished through various routes.[13]

Conclusion and Future Directions

The pyrrolidinyl-pyridine scaffold has proven to be a highly valuable framework in the design of potent and selective modulators of nicotinic acetylcholine receptors. The clinical success of Varenicline for smoking cessation and the promising preclinical data for analgesics like ABT-594 underscore the therapeutic potential of this structural motif. The dual partial agonist and antagonist mechanism at α4β2 nAChRs offers a sophisticated approach to modulating receptor activity for therapeutic benefit.

Future research in this area will likely focus on:

-

Exploring further structural modifications of the pyrrolidinyl-pyridine scaffold to enhance selectivity for different nAChR subtypes, potentially leading to new treatments for a wider range of neurological and psychiatric disorders.

-

Developing novel synthetic methodologies to enable more efficient and diverse production of these complex molecules.

-

Investigating the role of this scaffold in targeting other receptor families, expanding its pharmacological relevance beyond nAChRs.

The continued exploration of the pyrrolidinyl-pyridine scaffold holds significant promise for the discovery and development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Synthesis and analgesic activity of secondary amine analogues of pyridylmethylamine and positional isomeric analogues of ABT-594 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. ABT 594 hydrochloride | Nicotinic (α4β2) Receptors | Tocris Bioscience [tocris.com]

- 9. benchchem.com [benchchem.com]

- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Varenicline synthesis - chemicalbook [chemicalbook.com]

- 12. Portico [access.portico.org]

- 13. tandfonline.com [tandfonline.com]

The Pyrrolidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered saturated nitrogen heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry, forming the structural core of a remarkable number of natural products and clinically approved drugs.[1][2] Its inherent stereochemistry, conformational flexibility—a phenomenon known as "pseudorotation"—and synthetic tractability provide a versatile platform for the design of novel therapeutic agents with a broad spectrum of biological activities.[2] This technical guide offers a comprehensive review of the pivotal role of pyrrolidine derivatives in medicinal chemistry, with a focus on their applications in oncology, virology, and neurology. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships (SAR) that underpin their therapeutic efficacy, supported by detailed experimental protocols and quantitative data.

Part 1: The Pyrrolidine Motif in Anticancer Drug Discovery

Pyrrolidine derivatives, particularly the spirooxindole-pyrrolidine class, have garnered significant attention as potent anticancer agents.[3][4] These compounds often exhibit cytotoxicity against a range of cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.[5]

Mechanism of Action: Dual Inhibition of EGFR and CDK2

A significant number of spirooxindole-pyrrolidine derivatives exert their anticancer effects through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[5] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways, promoting cell proliferation, survival, and metastasis. CDK2, in conjunction with its regulatory partner cyclin E, plays a crucial role in the G1/S phase transition of the cell cycle. The simultaneous inhibition of both EGFR and CDK2 by a single molecule represents a powerful strategy to halt cancer cell growth and induce apoptosis.[5]

Treatment of cancer cells with these inhibitors leads to an upregulation of pro-apoptotic genes such as p53, Bax, and caspases, while downregulating the anti-apoptotic gene Bcl-2, ultimately driving the cells towards programmed cell death.[6][7]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of various spirooxindole-pyrrolidine derivatives has been extensively evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of their potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5g | MCF-7 (Breast) | 2.8 | [6] |

| 5l | MCF-7 (Breast) | 3.4 | [5][6] |

| 5o | MCF-7 (Breast) | 4.12 | [6] |

| 5l | MDA-MB-231 (Breast) | 8.45 | [5][6] |

| 5o | MDA-MB-231 (Breast) | 4.32 | [6] |

| 4u | HepG-2 (Liver) | < 10 | [3] |

| 4w | HepG-2 (Liver) | < 10 | [3] |

| 4 | HeLa (Cervical) | < 20 | [4][8] |

| 1 | HeLa (Cervical) | 70 | [8] |

| 5f | A549 (Lung) | 1.2 (48h) | [9] |

| 5g | HepG2 (Liver) | 5.00 | [10] |

| 5g | MCF-7 (Breast) | < 9.00 | [10] |

| 5g | HCT-116 (Colon) | < 3.00 | [10] |

Experimental Protocol: Synthesis of Spirooxindole-Pyrrolidine Derivatives

The synthesis of spirooxindole-pyrrolidine derivatives is often achieved through a one-pot, three-component 1,3-dipolar cycloaddition reaction.[11] This method offers high atom economy and allows for the generation of structural diversity.

General Procedure:

-

Reactant Preparation: A mixture of an appropriate isatin derivative (1.0 mmol), an α-amino acid (e.g., sarcosine or L-proline, 1.2 mmol), and a dipolarophile (e.g., an arylidene rhodanine derivative, 1.0 mmol) is prepared.[11]

-

Reaction Conditions: The reactants are dissolved in a suitable solvent, such as methanol or ethanol, and refluxed for a specified period (typically 2-6 hours).[11] The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired spirooxindole-pyrrolidine derivative.[11]

Part 2: Pyrrolidine Derivatives as Antiviral Agents

The pyrrolidine scaffold is also a key structural feature in several potent antiviral drugs, particularly those targeting the influenza virus neuraminidase.[12][13]

Mechanism of Action: Inhibition of Influenza Neuraminidase

Influenza neuraminidase (NA) is a viral surface glycoprotein that plays a critical role in the viral life cycle. It cleaves sialic acid residues from host cell receptors, facilitating the release of newly formed virus particles from infected cells and preventing their aggregation.[14] Pyrrolidine-based inhibitors are designed to mimic the natural substrate of neuraminidase, sialic acid. They bind with high affinity to the active site of the enzyme, blocking its function and thereby preventing the spread of the virus.[15]

Quantitative Analysis of Antiviral Activity

The efficacy of pyrrolidine-based neuraminidase inhibitors is determined by their IC₅₀ values against various influenza strains.

| Compound ID | Influenza Strain | IC₅₀ (µM) | Reference |

| A-192558 (20e) | Influenza A | 0.2 | [2] |

| A-192558 (20e) | Influenza B | 8 | [2] |

| 6e | Influenza A (H3N2) | 1.56 | [16][17] |

| 9c | Influenza A (H3N2) | 2.40 | [16] |

| 9f | Influenza A (H3N2) | 1.56 | [16] |

| 10e | Influenza A (H3N2) | 2.40 | [16] |

| Oseltamivir | Influenza A (H3N2) | 1.06 | [16][17] |

| A-315675 | Influenza A (N1, N2, N9) & B | 0.024 - 0.31 nM (Kᵢ) | [13] |

Experimental Protocol: Synthesis of a Pyrrolidine-Based Neuraminidase Inhibitor Precursor

The synthesis of complex pyrrolidine-based neuraminidase inhibitors often involves the construction of a highly functionalized pyrrolidine core.

Synthesis of cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid (7): [2]

-

Starting Material: The synthesis begins with a suitable protected pyrrolidine derivative.

-

Functional Group Transformations: A series of chemical transformations are carried out to introduce the desired functional groups at specific positions of the pyrrolidine ring. This may involve protection and deprotection steps, as well as stereoselective reactions to control the stereochemistry.

-

Purification: The intermediate and final products are purified using techniques such as column chromatography to ensure high purity.

-

Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as NMR and mass spectrometry.

Part 3: Pyrrolidine Derivatives in the Treatment of Neurological Disorders

Pyrrolidine derivatives have also made a significant impact in the field of neurology, with levetiracetam being a prominent example of a successful anticonvulsant drug.[18]

Mechanism of Action: Modulation of Synaptic Vesicle Protein 2A (SV2A)

Levetiracetam exhibits a unique mechanism of action that distinguishes it from traditional antiepileptic drugs. Its primary target is the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in synaptic vesicles.[5][12] By binding to SV2A, levetiracetam modulates the release of neurotransmitters, although the precise downstream effects are still being elucidated. It is believed to reduce neuronal hyperexcitability and hypersynchronization, which are hallmarks of epileptic seizures, without affecting normal neuronal transmission.[5][6]

Potency and Efficacy of Pyrrolidine Anticonvulsants

The efficacy of pyrrolidine anticonvulsants is demonstrated in various preclinical models of epilepsy.

| Compound | Epilepsy Model | Efficacy Measure | Reference |

| Levetiracetam | Audiogenic seizure, corneal kindling, generalized absence epilepsy | Potency correlates with SV2A binding affinity (r²=0.77-0.80) | [5] |

| Compound 22 | Maximal electroshock (MES) | ED₅₀ = 23.7 mg/kg | |

| Compound 22 | 6 Hz (32 mA) seizures | ED₅₀ = 22.4 mg/kg | |

| Compound 22 | Subcutaneous pentylenetetrazole (scPTZ) | ED₅₀ = 59.4 mg/kg | |

| Compound 6 | Maximal electroshock (MES) & 6 Hz (32 mA) | More potent than valproic acid |

Experimental Protocol: Synthesis of Pyrrolidine-2,5-dione-acetamide Derivatives

The synthesis of these anticonvulsant agents often involves a multi-step process.

General Procedure:

-

Synthesis of Succinic Acid Derivatives: The synthesis starts with the preparation of appropriately substituted succinic acid derivatives.

-

Cyclocondensation: The succinic acid derivative is then reacted with an amino acid (e.g., aminoacetic acid) to form the pyrrolidine-2,5-dione ring.

-

Coupling Reaction: The resulting acid is coupled with a suitable amine (e.g., an arylpiperazine) in the presence of a coupling agent like carbonyldiimidazole (CDI) to yield the final acetamide derivative.

-

Purification: The final product is purified by crystallization.

Part 4: Characterization of Pyrrolidine Derivatives

The unambiguous structural elucidation of newly synthesized pyrrolidine derivatives is crucial for establishing structure-activity relationships. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and the stereochemistry.[8]

-

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as carbonyls (C=O), amines (N-H), and hydroxyls (O-H).[8]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.[8]

Experimental Protocols for Spectroscopic Characterization

Sample Preparation:

-

NMR: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film.[8]

-

MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI).[8]

Data Acquisition and Analysis:

-

Spectra are recorded on appropriate spectrometers.

-

The chemical shifts, coupling constants, and integration in NMR spectra, the absorption frequencies in IR spectra, and the mass-to-charge ratios in mass spectra are analyzed to confirm the structure of the synthesized pyrrolidine derivative.[8]

Conclusion

The pyrrolidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility has enabled the development of a diverse array of therapeutic agents with significant clinical impact. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, promises to unlock the full potential of pyrrolidine derivatives in addressing a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their quest for the next generation of pyrrolidine-based medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Spirooxindole-pyrrolidine heterocyclic hybrids promotes apoptosis through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Influenza treatment and prophylaxis with neuraminidase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. | Semantic Scholar [semanticscholar.org]

- 18. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonists

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Abstract

The Melanin-Concentrating Hormone (MCH) system, a critical regulator of energy homeostasis, mood, and sleep, has emerged as a compelling target for therapeutic intervention. The Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a G-protein coupled receptor, is the principal mediator of MCH's effects in rodents and a key player in human physiology. This technical guide provides a comprehensive overview of MCH-R1 antagonists, from their foundational biology to preclinical development. We will delve into the intricate signaling pathways of MCH-R1, explore the medicinal chemistry landscape of its antagonists, and provide detailed, field-proven protocols for their in vitro and in vivo characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics targeting the MCH system.

The MCH System: A Central Regulator of Homeostasis

The Melanin-Concentrating Hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1] While initially identified for its role in skin pigmentation in fish, in mammals, MCH is a key orexigenic peptide, meaning it stimulates food intake.[2][3] Its influence extends beyond appetite to encompass a wide array of physiological processes, including energy expenditure, mood, and the sleep-wake cycle.[4][5]

MCH exerts its effects through two G-protein coupled receptors (GPCRs), MCH-R1 and MCH-R2.[4] Notably, only MCH-R1 is expressed in rodents, making it the primary focus of preclinical research.[1][6] In humans, both receptors are present.[7] MCH-R1 is widely distributed throughout the brain, with significant expression in regions associated with feeding, reward, and emotional regulation.[1][4]

Genetic and pharmacological studies have solidified the role of the MCH system in energy balance. Mice lacking MCH or MCH-R1 are lean, resistant to diet-induced obesity (DIO), and exhibit an increased metabolic rate.[2][4][8] Conversely, central administration of MCH increases food intake and promotes weight gain.[2][5] These findings provide a strong rationale for the development of MCH-R1 antagonists as potential treatments for obesity.[9][10] Beyond metabolism, the MCH system has been implicated in mood disorders, with MCH-R1 antagonists demonstrating anxiolytic and antidepressant-like effects in animal models.[1][4][11]

MCH-R1 Signaling: A Multi-faceted Cascade

MCH-R1 is a versatile GPCR that couples to multiple G-protein subtypes, primarily Gαi and Gαq, to initiate a complex intracellular signaling cascade.[12][13][14] Understanding these pathways is crucial for designing functional assays to characterize antagonist activity.

Gαi-Mediated Pathway: Inhibition of cAMP

Upon MCH binding, MCH-R1 activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][12] This pathway is a cornerstone of MCH-R1 signaling and serves as a primary readout for functional antagonist screening.

Gαq-Mediated Pathway: Calcium Mobilization and ERK Activation

Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration.[14] Both DAG and Ca2+ activate protein kinase C (PKC). Furthermore, MCH-R1 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), a key downstream effector in cell growth and differentiation.[12][13]

Diagram: MCH-R1 Signaling Pathways

References

- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Melanin-Concentrating Hormone and Its Receptors in Energy Homeostasis [frontiersin.org]

- 3. Expanding the scales: The multiple roles of MCH in regulating energy balance and other biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of melanin-concentrating hormone in energy homeostasis and mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Melanin-concentrating hormone receptor 1 antagonists: a new perspective for the pharmacologic treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Animals models of MCH function and what they can tell us about its role in energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The melanin-concentrating hormone system as a target for the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

The Pyridine Scaffold: A Cornerstone in Central Nervous System Drug Discovery